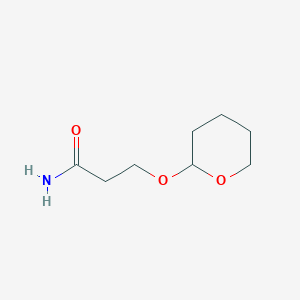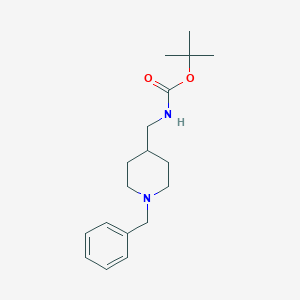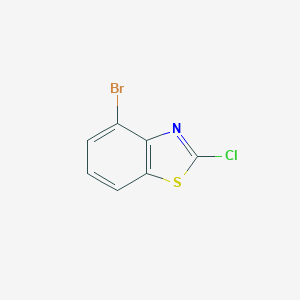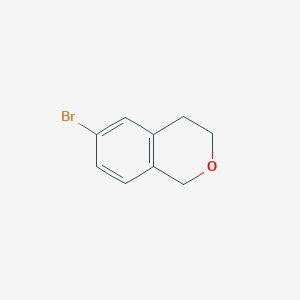
3-(Tetrahydropyran-2-yloxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrahydropyran-2-yloxy)propanamide, also known as THPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. THPPA is a derivative of the natural product, aspergillomarasmine A, and has been synthesized through a variety of methods.
Mecanismo De Acción
3-(Tetrahydropyran-2-yloxy)propanamide has been shown to inhibit the activity of bacterial enzymes, specifically the enzymes involved in the biosynthesis of peptidoglycan, which is a key component of bacterial cell walls. This inhibition leads to the disruption of bacterial cell wall synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
3-(Tetrahydropyran-2-yloxy)propanamide has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Tetrahydropyran-2-yloxy)propanamide in lab experiments is its ability to inhibit bacterial enzymes, which could lead to the development of new antibiotics. However, one limitation is the need for further studies to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of 3-(Tetrahydropyran-2-yloxy)propanamide. One direction is the development of new antibiotics based on 3-(Tetrahydropyran-2-yloxy)propanamide's ability to inhibit bacterial enzymes. Another direction is the study of 3-(Tetrahydropyran-2-yloxy)propanamide's potential applications in agriculture, specifically its ability to enhance plant growth and improve crop yields. Additionally, further studies are needed to fully understand 3-(Tetrahydropyran-2-yloxy)propanamide's biochemical and physiological effects, as well as its potential applications in material science.
Aplicaciones Científicas De Investigación
3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(Tetrahydropyran-2-yloxy)propanamide has shown potential as an inhibitor of bacterial enzymes, which could lead to the development of new antibiotics. In agriculture, 3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential to enhance plant growth and improve crop yields. In material science, 3-(Tetrahydropyran-2-yloxy)propanamide has been studied for its potential use in the synthesis of new materials with unique properties.
Propiedades
Número CAS |
181636-84-0 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-(oxan-2-yloxy)propanamide |
InChI |
InChI=1S/C8H15NO3/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H2,9,10) |
Clave InChI |
QLBKEKFKRDNNQP-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC(=O)N |
SMILES canónico |
C1CCOC(C1)OCCC(=O)N |
Sinónimos |
Propanamide, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)


![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)


![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)





